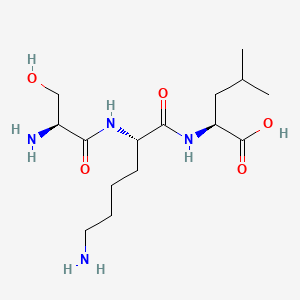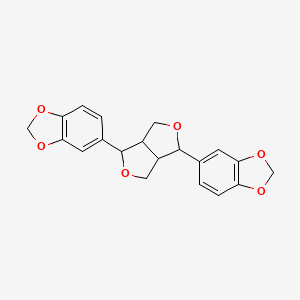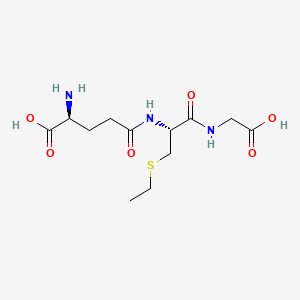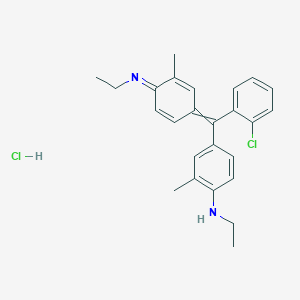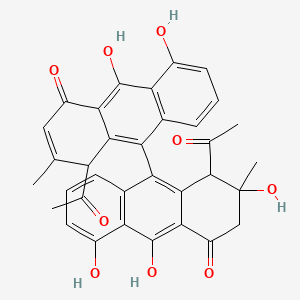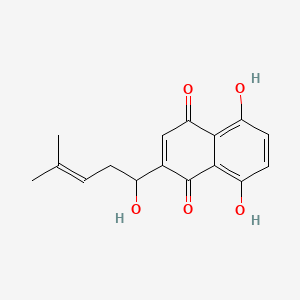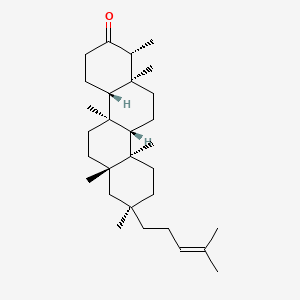
S-Methylglutathione
描述
S-甲基谷胱甘肽是谷胱甘肽的衍生物,谷胱甘肽是一种由谷氨酸、半胱氨酸和甘氨酸组成的三肽。该化合物以半胱氨酸残基的硫原子上的甲基取代为特征。 S-甲基谷胱甘肽以其比谷胱甘肽更强的亲核性而闻名,使其成为各种生化过程中的有效试剂 .
准备方法
合成路线及反应条件
S-甲基谷胱甘肽可以通过谷胱甘肽的甲基化合成。该过程通常涉及谷胱甘肽与甲基碘在碱(如氢氧化钠)存在下的反应。 反应在室温下的水性介质中进行,产物通过结晶或色谱法纯化 .
工业生产方法
S-甲基谷胱甘肽的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统以确保质量和产量的一致性。 反应条件经过优化,以最大限度地减少副产物并最大限度地提高甲基化过程的效率 .
化学反应分析
反应类型
S-甲基谷胱甘肽会发生各种化学反应,包括:
氧化: 它可以被氧化形成二硫化物。
还原: 它可以被还原回谷胱甘肽。
取代: 它可以参与亲核取代反应.
常用试剂和条件
氧化: 过氧化氢或其他氧化剂,在温和条件下。
还原: 还原剂,如二硫苏糖醇或硼氢化钠。
取代: 卤代烷烃或酰氯,在碱存在下.
主要产物
氧化: 二硫化物和亚砜。
还原: 谷胱甘肽。
取代: 各种 S-烷基或 S-酰基衍生物.
科学研究应用
S-甲基谷胱甘肽在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂,以及分析化学中的标准品。
生物学: 用于酶机制和蛋白质修饰的研究。
医学: 研究其在氧化应激相关疾病中的潜在治疗效果。
工业: 用于制药生产以及作为化妆品配方中的添加剂.
作用机制
S-甲基谷胱甘肽主要通过与谷胱甘肽 S-转移酶相互作用发挥其作用。这些酶催化 S-甲基谷胱甘肽与各种亲电子化合物的结合,导致解毒并防止氧化损伤。 该化合物还调节氧化还原信号通路,并影响细胞过程,如凋亡和增殖 .
相似化合物的比较
类似化合物
谷胱甘肽: 母体化合物,亲核性低于 S-甲基谷胱甘肽。
谷胱甘肽二硫化物: 谷胱甘肽的氧化形式,参与氧化还原循环。
S-丁基谷胱甘肽: 另一种 S-取代衍生物,具有不同的反应性.
独特性
S-甲基谷胱甘肽因其增强的亲核性和能够参与更广泛的化学反应而脱颖而出。 其独特的性质使其成为研究和工业应用中宝贵的工具 .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-56-7 | |
| Record name | S-Methylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
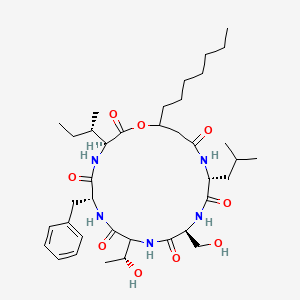
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
